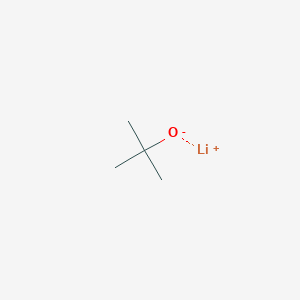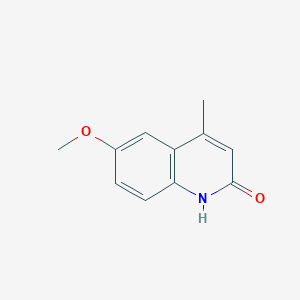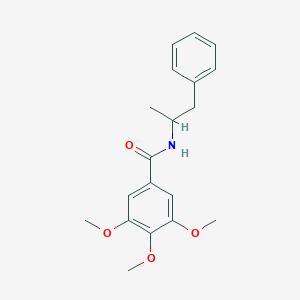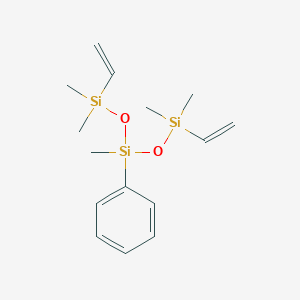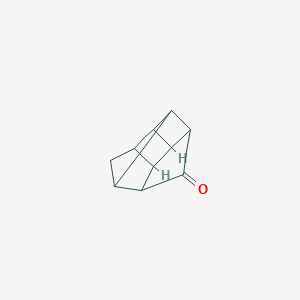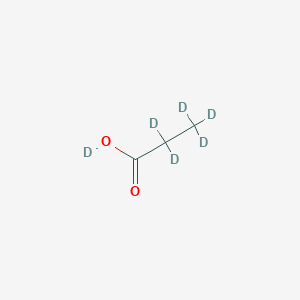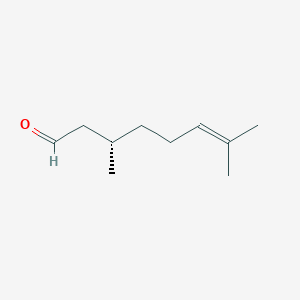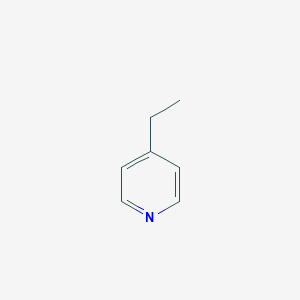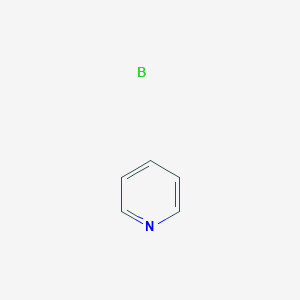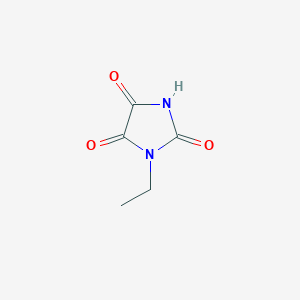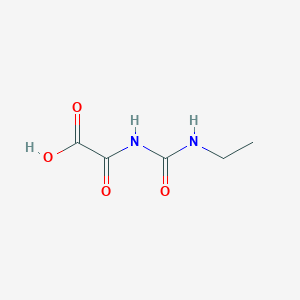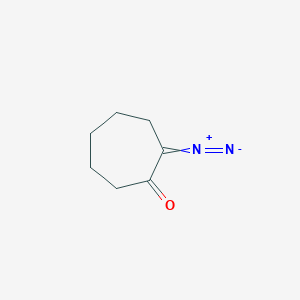
2-Diazoniocyclohepten-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazoniocyclohepten-1-olate, also known as DCH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a diazonium salt that is commonly used as a reagent in organic synthesis and as a precursor for the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Diazoniocyclohepten-1-olate involves the formation of a diazonium ion, which can undergo various reactions with organic molecules. It can act as an electrophile, attacking nucleophilic sites on organic molecules, or it can undergo reduction to form a radical species. The reactivity of 2-Diazoniocyclohepten-1-olate can be modulated by changing the reaction conditions, such as pH and temperature.
Efectos Bioquímicos Y Fisiológicos
2-Diazoniocyclohepten-1-olate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. It has also been shown to have antitumor activity, inhibiting the growth of various cancer cell lines. However, the mechanism of action for these effects is not yet fully understood, and further research is needed to elucidate the biochemical and physiological effects of 2-Diazoniocyclohepten-1-olate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Diazoniocyclohepten-1-olate in lab experiments is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for extended periods of time. Additionally, its reactivity can be modulated by changing reaction conditions, making it a versatile reagent for organic synthesis. However, one limitation of using 2-Diazoniocyclohepten-1-olate is its potential toxicity, particularly in high concentrations. Careful handling and disposal of the compound are necessary to ensure safety in the lab.
Direcciones Futuras
There are several future directions for the research of 2-Diazoniocyclohepten-1-olate. One area of interest is the development of new synthetic methods for the compound, which could improve yield and reduce waste. Additionally, further research is needed to elucidate the mechanism of action for the antimicrobial and antitumor activity of 2-Diazoniocyclohepten-1-olate. Finally, there is potential for the development of new applications for 2-Diazoniocyclohepten-1-olate, such as in the field of materials science or as a tool for chemical biology research.
Conclusion:
In conclusion, 2-Diazoniocyclohepten-1-olate is a versatile compound with numerous applications in the field of scientific research. Its stability and ease of synthesis make it a valuable reagent for organic synthesis, while its potential antimicrobial and antitumor activity make it an interesting target for further investigation. With continued research, 2-Diazoniocyclohepten-1-olate has the potential to make significant contributions to the fields of chemistry and biology.
Métodos De Síntesis
The synthesis of 2-Diazoniocyclohepten-1-olate involves the reaction of cycloheptene with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium bicarbonate to produce the final product. The yield of the synthesis is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
2-Diazoniocyclohepten-1-olate has been extensively used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and steroids. Additionally, 2-Diazoniocyclohepten-1-olate has been used as a precursor for the synthesis of photochromic materials, which have potential applications in the field of optics and electronics.
Propiedades
Número CAS |
18202-04-5 |
|---|---|
Nombre del producto |
2-Diazoniocyclohepten-1-olate |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-diazocycloheptan-1-one |
InChI |
InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2 |
Clave InChI |
PXSXPHKAUSFFHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=[N+]=[N-])C(=O)CC1 |
SMILES canónico |
C1CCC(=[N+]=[N-])C(=O)CC1 |
Sinónimos |
2-Diazocycloheptanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



